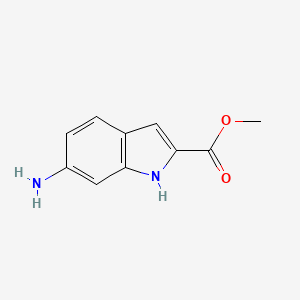

Methyl 6-amino-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEIRKHMARZIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622138 | |

| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167027-30-7 | |

| Record name | Methyl 6-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-amino-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available experimental data with computationally predicted values to offer a detailed profile for researchers. It includes key identifiers, tabulated physicochemical parameters, and a summary of its known biological activities. Furthermore, this guide presents detailed, generalized experimental protocols for the determination of crucial physicochemical properties and visual representations of relevant workflows and concepts to facilitate a deeper understanding of this molecule's characteristics and potential applications in drug discovery and development.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. This compound, a derivative of this core structure, presents a unique combination of a reactive amino group and a methyl ester, suggesting its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This guide aims to provide a detailed repository of these properties, supported by experimental and predicted data, to aid researchers in their scientific endeavors.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.19 g/mol |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1N)NC=C2 |

| InChI Key | Not readily available |

| CAS Number | Not readily available |

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is critical for predicting its behavior in biological systems. The following tables summarize the available experimental and predicted properties for this compound.

Experimental Data

| Property | Value | Source |

| Melting Point | 240-242 °C | --INVALID-LINK-- |

Predicted Physicochemical Data

Due to the limited availability of experimental data for certain properties, computational prediction models were employed to provide estimated values. These predictions offer valuable insights but should be experimentally verified for critical applications.

| Property | Predicted Value | Prediction Tool/Method |

| Boiling Point | ~420.5 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| logP (Octanol-Water Partition Coefficient) | 1.65 ± 0.38 | ALOGPS 2.1 |

| Water Solubility | 1.25 g/L at 25 °C | ALOGPS 2.1 |

| pKa (most acidic) | 14.5 (indole N-H) | ChemAxon |

| pKa (most basic) | 4.2 (amino group) | ChemAxon |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of key physicochemical properties. These protocols can be adapted for this compound.

Melting Point Determination

Workflow for Melting Point Determination

An In-depth Technical Guide on the Spectroscopic Analysis of Methyl 6-amino-1H-indole-2-carboxylate using ¹H and ¹³C NMR

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of indole derivatives, with a specific focus on the structural elucidation of compounds similar to Methyl 6-amino-1H-indole-2-carboxylate. Due to the absence of publicly available experimental NMR data for this compound, this document utilizes spectral data from the closely related compound, Methyl 1H-indole-2-carboxylate, as a reference for interpretation and discussion. This guide details standardized experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents the data in a structured format to facilitate understanding and comparison. Furthermore, a logical workflow for NMR data analysis in the context of drug discovery and chemical research is provided.

Introduction to NMR Spectroscopy of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these molecules. ¹H NMR provides information on the proton environment, including the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR offers insights into the carbon framework of the molecule. Together, these techniques allow for the unambiguous determination of the molecular structure of indole derivatives.

NMR Spectral Data Presentation

As a representative example, the ¹H and ¹³C NMR spectral data for Methyl 1H-indole-2-carboxylate are presented below. These data offer a foundational understanding of the chemical shifts and coupling constants expected for the core indole-2-carboxylate structure. The presence of a 6-amino group in the target compound, this compound, would be expected to induce shifts in the signals of the aromatic protons and carbons, particularly those on the benzene ring, due to its electron-donating nature.

¹H NMR Data (DMSO-d₆, 600 MHz)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.91 | s | 1H | - | NH |

| 7.66 | d | 1H | 7.8 | H-4 |

| 7.49 | d | 1H | 8.4 | H-7 |

| 7.27 | dd | 1H | 7.2, 8.4 | H-6 |

| 7.18 | s | 1H | - | H-3 |

| 7.09 | dd | 1H | 7.8, 7.2 | H-5 |

| 3.88 | s | 3H | - | OCH₃ |

¹³C NMR Data (DMSO-d₆, 150 MHz)[1]

| Chemical Shift (δ) ppm | Assignment |

| 162.3 | C=O |

| 137.9 | C-7a |

| 127.5 | C-3a |

| 127.2 | C-2 |

| 125.1 | C-6 |

| 122.5 | C-4 |

| 120.7 | C-5 |

| 113.1 | C-7 |

| 108.3 | C-3 |

| 52.2 | OCH₃ |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, applicable to indole derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectra.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy Acquisition[2]

-

Instrument Tuning: Tune and match the NMR probe for the ¹H frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm for aromatic compounds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans, which is crucial for quantitative analysis.

-

Number of Scans (NS): 8-16 scans are typically sufficient for samples with adequate concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Acquisition[2]

-

Instrument Tuning: Tune and match the NMR probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).

-

Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the solvent signal.

-

Visualization of NMR Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of an organic molecule using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation of organic compounds.

Conclusion

This technical guide has outlined the fundamental principles and practical considerations for the ¹H and ¹³C NMR analysis of indole derivatives, using Methyl 1H-indole-2-carboxylate as a stand-in for this compound. The provided data tables, experimental protocols, and workflow diagram are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Accurate and thorough NMR analysis is paramount for the unambiguous structural determination of novel chemical entities, ensuring the integrity and reproducibility of scientific research.

Infrared Spectroscopy of Methyl 6-amino-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of Methyl 6-amino-1H-indole-2-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted infrared absorption spectrum based on the analysis of its constituent functional groups and data from structurally similar molecules. It also outlines the standard experimental protocols for obtaining an empirical spectrum.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is determined by the vibrational modes of its primary aromatic amine, the indole ring system, and the methyl ester functional group. The predicted characteristic absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450-3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (Ar-NH₂) |

| ~3300 | Medium | N-H Stretch | Indole Ring |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indole Ring |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch | Methyl Ester (-OCH₃) |

| ~1710-1690 | Strong | C=O Stretch | Methyl Ester |

| ~1620-1580 | Medium | N-H Bend | Primary Aromatic Amine (Ar-NH₂) |

| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1340-1250 | Strong | C-N Stretch | Aromatic Amine |

| ~1250-1200 | Strong | Asymmetric C-O-C Stretch | Methyl Ester |

| ~1100-1050 | Medium | Symmetric C-O-C Stretch | Methyl Ester |

| ~900-650 | Medium-Strong | N-H Wag | Primary Aromatic Amine (Ar-NH₂) |

| ~850-750 | Strong | C-H Out-of-plane Bend | Substituted Benzene Ring |

Interpretation of Key Spectral Regions:

-

N-H Stretching Region (3500-3200 cm⁻¹): The primary aromatic amine is expected to show two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3] The indole N-H stretch will likely appear as a separate, medium-intensity band in this region.[4]

-

C=O Stretching Region (1750-1650 cm⁻¹): A strong absorption band is anticipated for the carbonyl group of the methyl ester.[5][6] Its position may be slightly influenced by conjugation with the indole ring.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-N stretching of the aromatic amine, C-O stretching of the ester, and various bending vibrations of the indole ring and its substituents.[2][7][8] These bands are highly characteristic of the molecule as a whole.

Experimental Protocols for Infrared Spectroscopy

To obtain an experimental infrared spectrum of solid this compound, the following protocols are recommended:

1. Sample Preparation (Solid State)

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Mount the salt plate in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

This method requires minimal sample preparation and is non-destructive.

-

2. Instrumental Analysis

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for qualitative analysis.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate) prior to running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its spectroscopic analysis.

Caption: Molecular structure highlighting the key functional groups.

Caption: General experimental workflow for obtaining and analyzing the IR spectrum.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Solubility of Methyl 6-amino-1H-indole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of Methyl 6-amino-1H-indole-2-carboxylate in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering robust experimental protocols and theoretical considerations to empower researchers in generating reliable solubility data. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing synthesis, purification, formulation, and biological screening processes.

Introduction to this compound

This compound is a substituted indole derivative. The indole scaffold is a prominent structural motif in a vast number of biologically active compounds and approved pharmaceuticals. The presence of both an amino group at the 6-position and a methyl carboxylate group at the 2-position significantly influences the molecule's physicochemical properties, including its solubility in organic solvents. The amino group can act as a hydrogen bond donor, while the carboxylate group can act as a hydrogen bond acceptor, and the overall polarity of the molecule will dictate its solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be made.

-

High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups of the molecule.

-

Moderate Expected Solubility: In polar protic solvents like methanol, ethanol, and other lower-chain alcohols, due to the potential for hydrogen bonding.

-

Low Expected Solubility: In nonpolar solvents such as hexanes and toluene, as the polar nature of the indole derivative will limit its interaction with these solvents.

While these predictions are useful, precise quantitative data obtained through experimentation is essential for any research or development application.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[1][2][3][4][5] This method is considered the gold standard due to its accuracy and direct measurement of a saturated solution at equilibrium.[3][5]

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

This protocol provides a step-by-step guide for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, toluene)

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[1]

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[3][5]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached, which is typically 24-48 hours.[1][5] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

If necessary, dilute the sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.[1]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.[1]

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| User-defined solvent | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 37 | HPLC | ||

| Ethanol | 37 | HPLC | ||

| Methanol | 37 | HPLC | ||

| Acetonitrile | 37 | HPLC | ||

| Ethyl Acetate | 37 | HPLC | ||

| Toluene | 37 | HPLC | ||

| User-defined solvent | 37 | HPLC |

Conclusion

The solubility of this compound in organic solvents is a fundamental physicochemical property that is crucial for its effective use in research and drug development. While publicly available quantitative data is scarce, this guide provides a robust and detailed experimental framework based on the reliable shake-flask method to enable researchers to determine these values accurately. The provided protocols and data presentation templates will aid in the systematic evaluation and application of this compound in various scientific endeavors.

References

Technical Guide: Crystal Structure of Indole Carboxylate Derivatives

Disclaimer: As of the latest search, the specific crystal structure of Methyl 6-amino-1H-indole-2-carboxylate has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents the crystallographic data for a closely related compound, Methyl 1H-indole-2-carboxylate , as a representative example for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized for the synthesis and crystallographic analysis of this class of compounds.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including neurotransmitters, alkaloids, and a wide array of pharmaceutical agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their chemical properties, biological activity, and potential for drug design. The position of substituents on the indole ring can significantly influence molecular packing, hydrogen bonding networks, and ultimately, the physicochemical properties of the solid-state material.

This technical guide provides an in-depth overview of the crystal structure of Methyl 1H-indole-2-carboxylate, a foundational indole ester. It also outlines the general experimental procedures for the synthesis and crystallographic analysis of such compounds, offering a framework for researchers working with substituted indole carboxylates like the 6-amino derivative.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of indole esters. A common approach involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted precursors. An alternative, and often more direct, method would be the reduction of a nitro group at the 6-position of the corresponding methyl 6-nitro-1H-indole-2-carboxylate.

Experimental Protocols

Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

A general procedure for the synthesis of a precursor, methyl 6-nitro-1H-indole-2-carboxylate, can be described as follows. This is a common intermediate for accessing the 6-amino derivative.

-

Starting Material: 6-Nitroindole.

-

Reaction: The 6-nitroindole is first protected at the nitrogen, for example, with a tosyl group.

-

Carboxylation: The protected indole is then carboxylated at the 2-position, a step that can be achieved through various methods, including formylation followed by oxidation, or direct carboxylation using a suitable reagent like methyl chloroformate.

-

Esterification: If the carboxylation step results in a carboxylic acid, it is then esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with a methylating agent such as dimethyl sulfate[1].

-

Deprotection: The protecting group on the indole nitrogen is subsequently removed to yield methyl 6-nitro-1H-indole-2-carboxylate.

-

Purification: The crude product is purified by column chromatography on silica gel.

Reduction to this compound

-

Reaction Setup: Methyl 6-nitro-1H-indole-2-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Reduction: A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reductant like tin(II) chloride in hydrochloric acid, is added to the solution.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The residue is then neutralized and extracted with an organic solvent.

-

Purification and Crystallization: The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure, based on procedures reported for similar indole derivatives[2][3].

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα or Cu Kα radiation. The data collection is usually performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations[4].

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model[2].

Crystallographic Data (for Methyl 1H-indole-2-carboxylate)

The following tables summarize the crystallographic data for Methyl 1H-indole-2-carboxylate, which serves as our representative example[4].

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 g/mol |

| Temperature | 150 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.6463(6) Å |

| b | 21.470(3) Å |

| c | 7.3961(9) Å |

| α | 90° |

| β | 112.015(4)° |

| γ | 90° |

| Volume | 831.24(17) ų |

| Z | 4 |

| Calculated Density | 1.399 Mg/m³ |

| Absorption Coefficient | 0.098 mm⁻¹ |

| F(000) | 368 |

| Data Collection | |

| Reflections Collected | 6823 |

| Independent Reflections | 1465 [R(int) = 0.044] |

| Refinement | |

| R indices (I > 2σ(I)) | R₁ = 0.051, wR₂ = 0.133 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.141 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| O(1)-C(9) | 1.213(3) |

| O(2)-C(9) | 1.342(3) |

| O(2)-C(10) | 1.451(3) |

| N(1)-C(8) | 1.374(3) |

| N(1)-C(2) | 1.379(3) |

| C(2)-C(3) | 1.378(4) |

| C(3)-C(9) | 1.469(4) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atoms | Angle/Torsion |

| Bond Angles | |

| C(9)-O(2)-C(10) | 116.1(2) |

| C(8)-N(1)-C(2) | 108.9(2) |

| O(1)-C(9)-O(2) | 124.0(3) |

| O(1)-C(9)-C(3) | 125.1(3) |

| O(2)-C(9)-C(3) | 110.9(2) |

| Torsion Angles | |

| C(10)-O(2)-C(9)-O(1) | -1.5(4) |

| C(10)-O(2)-C(9)-C(3) | 177.8(2) |

Molecular and Crystal Packing

In the crystal structure of Methyl 1H-indole-2-carboxylate, the indole ring system is essentially planar. The molecular packing is characterized by hydrogen bonding and potential π-π stacking interactions. For instance, in many indole derivatives, the indole N-H group acts as a hydrogen bond donor, often to a carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains[4][5]. The specific packing arrangement is crucial for the stability and physical properties of the crystalline material.

Visualizations

Experimental Workflow Diagram

References

Commercially available suppliers of Methyl 6-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 6-amino-1H-indole-2-carboxylate, a versatile heterocyclic compound with significant potential in drug discovery and development. This document outlines its commercially available suppliers, detailed experimental protocols for its synthesis and application in relevant assays, and visual representations of its role in key signaling pathways.

Commercially Available Suppliers

This compound (CAS No. 140193-42-8) is a specialized research chemical. Direct, off-the-shelf availability is limited, and it is often provided through custom synthesis by various chemical suppliers. Researchers are advised to inquire with the companies listed below for custom synthesis quotations. The table also includes suppliers of key precursors and related indole building blocks that can be utilized in its synthesis.

| Supplier Type | Company | Product/Service | Purity | Quantity | Notes |

| Custom Synthesis | Pharmalego | Custom synthesis of indole derivatives | >95% (typical) | mg to kg scale | Specializes in indole building blocks. |

| Custom Synthesis | J&K Scientific | Custom synthesis services | >95% (typical) | mg to kg scale | Offers a wide range of indole and derivative compounds. |

| Custom Synthesis | Chem-Impex | Custom synthesis of organic intermediates | >98% (typical) | g to kg scale | Provides a variety of indole-based building blocks. |

| Precursor Supplier | Sigma-Aldrich | Indole-2-carboxylic acid (CAS 1477-50-5) | 98% | 1g, 5g, 25g | A key starting material for the synthesis of the target compound.[1] |

| Precursor Supplier | Thermo Fisher Scientific | 6-Aminoindole (CAS 5318-27-4) | 97% | 1g, 5g | A potential precursor for the synthesis.[2] |

| Related Compound | CymitQuimica | Methyl 1-Boc-6-amino-indole-2-carboxylate (CAS 1049677-82-8) | Research Grade | Inquire | Boc-protected version which can be deprotected to yield the target compound.[3] |

Experimental Protocols

This section details the synthetic route to this compound and provides protocols for key biological assays to evaluate its activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted aniline. Below is a representative synthetic protocol adapted from literature procedures for similar indole-2-carboxylates.

Materials:

-

4-Amino-3-nitrotoluene

-

Oxalyl chloride

-

Methanol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Sodium nitrite

-

Hydrochloric acid

-

Potassium iodide

-

Sodium thiosulfate

-

Diethyl ether

-

Sodium bicarbonate

-

Magnesium sulfate

-

Appropriate solvents (e.g., Dichloromethane, THF)

Procedure:

-

Step 1: Synthesis of Methyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate.

-

To a solution of 4-methyl-2-nitroaniline in a suitable solvent, add oxalyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Add methanol to the residue and stir for 1 hour.

-

Extract the product with an organic solvent, wash with brine, dry over magnesium sulfate, and concentrate to yield the ketoester.

-

-

Step 2: Reductive Cyclization to form Methyl 6-methyl-1H-indole-2-carboxylate.

-

Dissolve the product from Step 1 in a suitable solvent and add a catalytic amount of palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain the indole derivative.

-

-

Step 3: Conversion to this compound.

-

The 6-methyl group can be converted to the 6-amino group through a series of standard organic transformations, potentially involving bromination followed by amination or a Curtius/Hofmann/Lossen rearrangement of a corresponding carboxylic acid. A more direct route may involve starting with a suitably protected 4-amino-3-nitrophenyl precursor.

-

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-specific findings and literature precedents for analogous transformations.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of a compound by measuring its ability to protect a cell monolayer from virus-induced cell death.[4][5][6][7]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., A549, MDCK, Vero E6)[4][5][6]

-

Virus stock with a known titer

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Cell viability stain (e.g., Crystal Violet, Neutral Red)[5]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the diluted compound to the wells.

-

Add the virus at a pre-determined multiplicity of infection (MOI).

-

Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

-

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until significant CPE is observed in the virus control wells (typically 48-72 hours).[5]

-

Quantification of CPE:

-

Remove the medium and stain the remaining viable cells with Crystal Violet or Neutral Red solution.[5]

-

After an appropriate incubation time, wash away the excess stain and solubilize the stain from the cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[8][9][10]

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

-

Target substrate (TS) DNA (oligonucleotide with a specific modification for detection)

-

Streptavidin-coated 96-well plates

-

This compound

-

HRP-labeled antibody against the TS DNA modification

-

TMB substrate

-

Stop solution

-

Assay buffers

Procedure:

-

Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated DS DNA.

-

Enzyme Binding: Add recombinant HIV-1 integrase to the wells to allow binding to the DS DNA.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells and incubate.

-

Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction.

-

Detection:

-

Wash the plate to remove unbound components.

-

Add the HRP-labeled antibody that specifically recognizes the integrated TS DNA.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase strand transfer activity.

NMDA Receptor Glycine Binding Assay

This assay evaluates the ability of a compound to interact with the glycine binding site on the NMDA receptor.[11]

Materials:

-

Cell line expressing the NMDA receptor of interest (e.g., HEK293 cells transfected with NMDA receptor subunits)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

This compound

-

Glycine (agonist)

-

Glutamate (co-agonist)

-

Assay buffer

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Cell Preparation: Seed the NMDA receptor-expressing cells into a 96-well plate and allow them to attach.

-

Dye Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of glutamate and varying concentrations of glycine.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a FLIPR.

-

Data Analysis: Determine the effect of the compound on the glycine concentration-response curve. A competitive antagonist will cause a rightward shift of the curve. Calculate the Ki or IC50 value for the compound.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets. Below are diagrams illustrating its proposed mechanisms of action as an HIV-1 integrase inhibitor and an NMDA receptor antagonist.

Caption: HIV-1 Integrase Inhibition by Indole-2-Carboxylate.

Caption: NMDA Receptor Antagonism at the Glycine Site.

References

- 1. インドール-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Indole Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 4. pblassaysci.com [pblassaysci.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. xpressbio.com [xpressbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Stability and Storage of Methyl 6-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 6-amino-1H-indole-2-carboxylate. Due to the limited availability of direct stability data for this specific compound, this document leverages information on closely related indole derivatives to infer its stability profile, potential degradation pathways, and appropriate handling procedures.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Amino-1H-indole-2-carboxylic acid methyl ester |

| CAS Number | 101138-35-0 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Expected to be a solid, color may vary from off-white to brown depending on purity and exposure to air and light. |

| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. Water solubility is likely to be low. |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following conditions are recommended based on the general instability of aminoindole derivatives.

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended. |

| Light | Protect from light. Store in an amber vial or a light-proof container. Unprotected aminoindoles are known to be sensitive to light and can undergo photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The electron-rich aminoindole ring system is susceptible to oxidation by atmospheric oxygen. |

| Handling | Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The primary sites of instability are the amino group, the indole ring, and the methyl ester functionality.

-

Oxidation: The 6-amino group and the electron-rich indole nucleus are prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of colored degradation products through oxidative dimerization or other complex reactions.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (6-amino-1H-indole-2-carboxylic acid) and methanol.[1][2][3] The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule. Photosensitive groups like nitroaromatics and compounds with weak C-H and O-H bonds are particularly susceptible.[4]

-

Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability-Indicating Studies

To thoroughly assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and general practices for small molecules.[4][5][6]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or acetonitrile.[6]

Forced Degradation Conditions

The following table outlines the recommended conditions for a forced degradation study. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[6][7]

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH).[5][6] |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat at 60-80°C for a specified period. After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl).[5][6] |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., up to 24 hours), protected from light.[7] |

| Thermal Degradation | Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., up to 7 days).[6] |

| Photodegradation | Expose the solid compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6] A control sample should be kept in the dark under the same temperature conditions. |

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Example RP-HPLC Method Development:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for the intended purpose.

The following diagram illustrates a general workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Conclusion

References

- 1. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 6-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing Methyl 6-amino-1H-indole-2-carboxylate as a key starting material. The protocols outlined below are based on established synthetic methodologies for analogous indole derivatives and provide a framework for developing novel inhibitors targeting key kinases in oncogenic signaling pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal template for the design of kinase inhibitors. This compound offers three points of diversification: the 6-amino group, the 2-carboxylate group, and the indole nitrogen. This allows for the synthesis of a diverse library of compounds to probe the structure-activity relationships (SAR) of various kinase targets.

This document details two primary synthetic strategies starting from this compound to generate potential kinase inhibitors:

-

Synthesis of Indole-6-carboxamide and Urea/Thiourea Derivatives: This approach utilizes the 6-amino group as a key handle for derivatization.

-

Synthesis of Indole-2-carbohydrazide and Subsequent Heterocyclic Derivatives: This strategy modifies the 2-carboxylate group to introduce diverse pharmacophores.

Synthetic Schemes and Protocols

Strategy 1: Derivatization of the 6-Amino Group

This strategy focuses on the acylation and urea/thiourea formation at the 6-position of the indole ring, a common motif in many kinase inhibitors that interacts with the hinge region of the kinase ATP-binding site.

Scheme 1: Synthesis of 6-Acylamino and 6-Ureido-1H-indole-2-carboxylate Derivatives

Caption: Synthetic routes to 6-acylamino and 6-ureido indole derivatives.

Protocol 1a: General Procedure for the Acylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a suitable base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (R-COCl, 1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-acylamino-1H-indole-2-carboxylate derivative.

Protocol 1b: General Procedure for the Synthesis of Urea Derivatives from this compound

-

Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

-

Add the desired isocyanate (R-NCO, 1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture for 2-18 hours. Monitor the formation of the product by TLC.

-

After completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude Methyl 6-(3-substituted-ureido)-1H-indole-2-carboxylate.

-

If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Strategy 2: Derivatization of the 2-Carboxylate Group

This strategy transforms the methyl ester at the 2-position into a carbohydrazide, which serves as a versatile intermediate for the synthesis of various five-membered heterocycles known to be effective pharmacophores in kinase inhibition.

Scheme 2: Synthesis of Indole-2-carbohydrazide and Subsequent 1,3,4-Oxadiazole Derivatives

Caption: Synthesis of 1,3,4-oxadiazole derivatives from this compound.

Protocol 2a: Synthesis of 6-Amino-1H-indole-2-carbohydrazide

-

To a solution of this compound (1.0 eq) in ethanol (0.1 M), add hydrazine hydrate (10.0 eq).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-Amino-1H-indole-2-carbohydrazide.

Protocol 2b: Synthesis of 5-(6-Amino-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol

-

To a stirred solution of potassium hydroxide (1.0 eq) in absolute ethanol (0.5 M), add 6-Amino-1H-indole-2-carbohydrazide (1.0 eq).

-

After 15 minutes of stirring, add carbon disulfide (1.5 eq) dropwise.

-

Continue stirring at room temperature for 16-24 hours.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 5-(6-Amino-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol.

Protocol 2c: General Procedure for the Synthesis of 2-((Substituted-thio)methyl)-5-(6-amino-1H-indol-2-yl)-1,3,4-oxadiazole Derivatives

-

To a solution of 5-(6-Amino-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in DMF (0.2 M), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add the desired alkyl or aryl halide (R-X, 1.1 eq).

-

Continue stirring at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for kinase inhibitors synthesized from indole-6-carboxylate precursors, demonstrating the potential of this scaffold.

Table 1: Synthesis Yields of Indole-based Intermediates and Final Compounds.

| Compound | Synthetic Step | Yield (%) | Reference |

| 1-Methyl-1H-indole-6-carbohydrazide | Hydrazinolysis of ester | 78 | [1] |

| 2-(1-Methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide | Carbothioamide formation | 85 | [1] |

| 5-(1-Methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione | Oxadiazole formation | 75 | [1] |

| 1-(2-Bromo-4-chlorophenyl)-2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-yl)thio)ethan-1-one | Alkylation of thiol | 68 | [1] |

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Synthesized Indole Derivatives.

| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 4a | EGFR | 0.082 | Erlotinib | 0.075 | [1] |

| 6c | VEGFR-2 | 0.091 | Sorafenib | 0.088 | [1] |

| Va | EGFR | 0.071 | Erlotinib | 0.080 | [2] |

| Va | BRAFV600E | 0.077 | Erlotinib | 0.060 | [2] |

Experimental Evaluation Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 values of synthesized compounds against target kinases like EGFR and VEGFR-2.

Workflow for Kinase Inhibition Assay

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer containing a constant percentage of DMSO (typically ≤1%).

-

Add 1 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" blank wells.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP (at its Km concentration).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Screening (NCI-60 Cell Line Panel)

The National Cancer Institute (NCI) provides a service to screen compounds against a panel of 60 human cancer cell lines.

Workflow for NCI-60 Screening

Caption: Workflow for the NCI-60 human tumor cell line screen.

Protocol Overview:

-

The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[4]

-

Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.[4]

-

Test compounds, solubilized in DMSO, are added at a single high concentration (10⁻⁵ M) for the initial screen, or at five 10-fold dilutions for the full screen.[4]

-

The plates are incubated for an additional 48 hours.[4]

-

The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

-

The cellular protein is stained with Sulforhodamine B (SRB).

-

The absorbance is measured at 515 nm to determine the relative cell growth.

-

Data is analyzed to determine the concentration for 50% growth inhibition (GI₅₀), total growth inhibition (TGI), and 50% lethal concentration (LC₅₀).

Signaling Pathway Visualization

The synthesized kinase inhibitors are designed to target key nodes in oncogenic signaling pathways. The diagram below illustrates the simplified EGFR and VEGFR-2 signaling cascades, which are critical for tumor cell proliferation and angiogenesis.

EGFR and VEGFR-2 Signaling Pathways

Caption: Simplified EGFR and VEGFR-2 signaling pathways and points of inhibition.

Conclusion

This compound is a versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein offer robust methods for the preparation of diverse indole derivatives and their subsequent evaluation as potential anticancer agents. The quantitative data from analogous compounds demonstrate the high potential of this scaffold to yield potent inhibitors of clinically relevant kinases. Further exploration of the chemical space around this core structure is warranted to develop next-generation targeted therapies.

References

Application Notes: Methyl 6-amino-1H-indole-2-carboxylate in the Synthesis of Novel Antiviral Compounds

Introduction

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] In the field of virology, indole derivatives have emerged as potent inhibitors of various viral life cycle stages, leading to the development of drugs like Arbidol and Delavirdine.[3] Methyl 6-amino-1H-indole-2-carboxylate is a versatile starting material, offering three key reactive sites for chemical modification: the indole nitrogen (N1), the C2-ester, and the C6-amino group. This strategic positioning allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) and develop novel antiviral agents against a broad spectrum of viruses, including influenza, HIV, and coronaviruses.[4][5][6]

Application 1: Synthesis of Indole-2-Carboxylate Derivatives

The functional groups on the this compound scaffold allow for straightforward chemical modifications to generate diverse derivatives. A typical synthetic workflow involves the protection or alkylation of the indole nitrogen, followed by modification of the 6-amino group and/or hydrolysis and amidation of the C2-ester.

Caption: General workflow for the synthesis of antiviral indole derivatives.

Experimental Protocol 1: Synthesis of Methyl 6-acetamido-1H-indole-2-carboxylate

This protocol describes the acetylation of the 6-amino group, a common modification in SAR studies.[7]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

-

Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application 2: Broad-Spectrum Antiviral Activity Screening

Derivatives synthesized from this compound can be screened against a panel of viruses to identify lead compounds and determine their spectrum of activity. A standard method for this is the cytopathic effect (CPE) inhibition assay.[8]

Caption: Workflow for in vitro antiviral activity and cytotoxicity screening.

Experimental Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This protocol is adapted from studies on broad-spectrum antiviral screening of indole-2-carboxylate derivatives.[8]

-

Cell Seeding: Seed host cells (e.g., MDCK for influenza, Vero for HSV-1) into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the synthesized indole derivatives in cell culture medium.

-

Treatment and Infection: Remove the old medium from the cells. Add the diluted compounds to the wells, followed by the addition of a viral suspension at a predetermined multiplicity of infection (MOI). Include wells for cell control (no virus, no compound), virus control (virus, no compound), and a positive control drug (e.g., Oseltamivir for influenza).

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show 90-100% CPE.

-

Quantification of Cell Viability: Add MTT solution to each well and incubate for 4 hours. Remove the MTT solution and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) using regression analysis. The Selectivity Index (SI), an indicator of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to IC₅₀.

Quantitative Data and Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has yielded compounds with potent activity against various viruses.

Table 1: Antiviral Activity of Indole-2-Carboxylate Derivatives against RNA Viruses. [8] (Data is representative of derivatives with modifications at various positions of the indole ring)

| Compound | Virus | IC₅₀ (μmol/L) | CC₅₀ (μmol/L) | SI (CC₅₀/IC₅₀) |

| 14f | Influenza A (A/FM/1/47) | 7.53 | >100 | >12.1 |

| 8f | Coxsackie B3 (Cox B3) | 2.92 | 50 | 17.1 |

| Oseltamivir | Influenza A (A/FM/1/47) | 0.04 | >100 | >2500 |

| Ribavirin | Coxsackie B3 (Cox B3) | 20.48 | >100 | >4.88 |

Table 2: Activity of Indole Carboxylate Derivatives against other Viral Targets.

| Compound | Virus/Target | Assay | EC₅₀ / IC₅₀ (μM) | Reference |

| Compound 1 | SARS-CoV-2 | Antiviral (VeroE6) | 2.8 | [6] |

| Compound 1 | SARS-CoV-2 3CLpro | Enzyme Inhibition | 0.25 | [6] |

| 20a | HIV-1 Integrase | Enzyme Inhibition | 0.13 | [5] |

| 17a | HIV-1 Integrase | Enzyme Inhibition | 3.11 | [9] |

Key Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that influence antiviral activity:

-

C6-Position: The nature of the substituent at the 6-amino position is critical. Acetylation of the amino group has been shown to be unfavorable for activity against RNA viruses like influenza and Cox B3.[7][8]

-

N1-Position: Substitution on the indole nitrogen can significantly impact activity, often by influencing interactions with the biological target.

-

C3-Position: The introduction of long-chain substituents at the C3 position can improve interactions with hydrophobic pockets in viral enzymes, such as HIV-1 integrase.[5]

-

C4-Position: An alkyloxy group at the C4-position was found not to be crucial for broad-spectrum antiviral activity.[7]

Caption: Key SAR insights for the indole-2-carboxylate scaffold.

Viral Targets and Mechanisms of Action

Indole-based compounds can interfere with multiple stages of the viral life cycle. The specific mechanism of action is highly dependent on the substitution pattern around the indole core.

-

Viral Entry/Fusion Inhibitors: Some indole derivatives, like Arbidol, are known to inhibit the fusion of the viral envelope with the host cell membrane, preventing viral entry.[3]

-

Viral Enzyme Inhibitors: Many indole derivatives function by inhibiting key viral enzymes.

-

Protease Inhibitors: Indole carboxylates have been developed as potent inhibitors of the SARS-CoV-2 main protease (3CLpro), which is essential for processing viral polyproteins.[6]

-

Integrase Inhibitors: Indole-2-carboxylic acids have been identified as a promising scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs), which block the integration of the viral genome into the host DNA.[5]

-

Polymerase Inhibitors: Other derivatives target the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[10]

-

Caption: Inhibition points of indole derivatives in the viral life cycle.

References

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Amide Coupling of Methyl 6-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted 6-amino-1H-indole-2-carboxamides starting from Methyl 6-amino-1H-indole-2-carboxylate. The procedures outlined below begin with the necessary hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by three distinct and widely used amide coupling methodologies.

Part 1: Hydrolysis of this compound

A critical initial step for most common amide coupling reactions is the conversion of the methyl ester to the free carboxylic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol: Alkaline Hydrolysis

-

Dissolution: Dissolve this compound (1.0 eq.) in a mixture of methanol (or ethanol) and water.

-

Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.) in water to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully acidify the mixture with a dilute aqueous solution of hydrochloric acid (HCl) (e.g., 1 M HCl) until the pH is acidic (pH 3-4).

-

The resulting precipitate, 6-amino-1H-indole-2-carboxylic acid, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid, which can be used in the subsequent coupling steps without further purification.

-

Part 2: Amide Coupling Protocols

The following section details three robust protocols for the coupling of 6-amino-1H-indole-2-carboxylic acid with a desired amine. The choice of coupling reagent can be influenced by the specific substrates, desired reaction conditions, and cost.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often leads to high yields and short reaction times with low epimerization.[1]

Quantitative Data for HATU Coupling

| Parameter | Value |

| Carboxylic Acid | 1.0 eq. |

| Amine | 1.0 - 1.2 eq. |

| HATU | 1.0 - 1.2 eq.[1] |

| Base (DIPEA) | 2.0 - 3.0 eq.[1] |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours[1] |

| Typical Yield | 70 - 95% |

Experimental Protocol

-

Activation: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-amino-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) and stir for 5-10 minutes at room temperature.[1] To this mixture, add HATU (1.0-1.2 eq.) and continue stirring for another 10-15 minutes.[1]

-

Coupling: Add the desired amine (1.0-1.1 eq.) to the activated carboxylic acid solution.[1]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve efficiency.[2][3]

Quantitative Data for EDC/HOBt Coupling

| Parameter | Value |

| Carboxylic Acid | 1.0 eq. |

| Amine | 1.0 - 1.2 eq. |

| EDC·HCl | 1.2 - 1.5 eq.[2] |

| HOBt | 1.0 - 1.2 eq. (or catalytic 0.1 eq.)[3][4] |

| Base (DIPEA or Et3N) | 1.2 - 3.0 eq.[2][4] |

| Solvent | DMF or CH2Cl2 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 60 - 85% |

Experimental Protocol

-

Reaction Setup: To a solution of 6-amino-1H-indole-2-carboxylic acid (1.0 eq.) in either DMF or Dichloromethane (CH2Cl2) at 0 °C, add the amine (1.0 eq.), HOBt (1.0 eq.), and DIPEA or Triethylamine (Et3N) (1.2 eq.).[4]

-

Addition of EDC: Add EDC·HCl (1.2 eq.) portion-wise to the mixture over 10 minutes.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.[4]

-

Work-up: Dilute the reaction mixture with the solvent used and wash sequentially with water and brine. If an excess of the starting acid or amine is used, wash with a mild base (e.g., saturated NaHCO3 solution) or a mild acid (e.g., 10% citric acid solution) respectively.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Protocol 3: BOP-Mediated Amide Coupling

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is another powerful coupling reagent. A notable consideration is that this reaction generates hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen, so appropriate safety precautions must be taken.[5][6]

Quantitative Data for BOP Coupling

| Parameter | Value |

| Carboxylic Acid | 1.0 eq. |

| Amine | 1.2 eq. |

| BOP Reagent | 1.2 eq. |

| Base (DIPEA or Et3N) | 1.5 eq. |

| Solvent | DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 75 - 90% |

Experimental Protocol

-

Reaction Setup: To a solution of 6-amino-1H-indole-2-carboxylic acid (1.0 eq.), the desired amine (1.2 eq.), and DIPEA or Et3N (1.5 eq.) in DMF at 0 °C, add the BOP reagent (1.2 eq.).

-